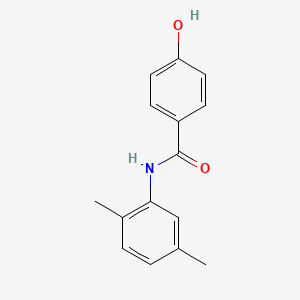

N-(2,5-dimethylphenyl)-4-hydroxybenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Chemical Biology

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. This structural motif is a cornerstone in medicinal chemistry and chemical biology due to its versatile biological activities. researchgate.netnanobioletters.com The amide linkage is a key feature in many biologically active molecules, and its presence in a relatively simple aromatic scaffold allows for extensive functionalization, leading to a wide array of pharmacological properties. nanobioletters.com

Researchers have explored benzamide derivatives for a multitude of therapeutic applications. These compounds have demonstrated potential as antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents. tandfonline.comtbzmed.ac.ir The biological activity of these derivatives is often attributed to their ability to mimic or disrupt the function of endogenous molecules, thereby interacting with biological targets such as enzymes and receptors. The specific substitutions on both the benzoyl and the aniline (B41778) rings play a crucial role in determining the potency and selectivity of these interactions.

Overview of the Research Landscape for N-(2,5-Dimethylphenyl)-4-hydroxybenzamide and Related Hydroxybenzamides

While the broader class of benzamides is well-studied, the research landscape for this compound is notably sparse. A comprehensive review of scientific literature reveals a lack of dedicated studies focusing on the synthesis, characterization, and biological evaluation of this specific compound.

However, the study of related hydroxybenzamides provides a valuable framework for understanding its potential properties and areas of interest. For instance, N-substituted hydroxybenzamides have been investigated for their antimicrobial and antimycobacterial activities. tandfonline.comtandfonline.com The position of the hydroxyl group on the benzoyl ring is known to significantly influence the biological activity of these compounds. tandfonline.com

Research on positional isomers, such as N-(2,5-dimethylphenyl)-2-hydroxybenzamide, offers the closest insights into the potential characteristics of the 4-hydroxy variant. The physical and chemical properties of this 2-hydroxy isomer are documented in chemical databases. Furthermore, structural studies on related compounds, like N-(2,5-Dimethylphenyl)-2-methylbenzamide, provide valuable information on the conformational and crystallographic features that could be expected in this compound. tbzmed.ac.ir

The current body of research suggests that while this compound itself remains largely unexplored, its structural components—the 4-hydroxybenzamide (B152061) core and the 2,5-dimethylphenyl substituent—are present in molecules with recognized biological relevance. This indicates that this compound could be a candidate for future investigation in various therapeutic areas, particularly as an antimicrobial agent. The following table provides a summary of key data for related compounds, highlighting the absence of specific data for the title compound.

| Property | This compound | N-(2,5-dimethylphenyl)-2-hydroxybenzamide |

| Molecular Formula | C15H15NO2 | C15H15NO2 |

| Molecular Weight | 241.28 g/mol | 241.28 g/mol |

| CAS Number | Not available | 31520-23-1 |

| Reported Biological Activity | Not available in searched literature | Not available in searched literature |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-3-4-11(2)14(9-10)16-15(18)12-5-7-13(17)8-6-12/h3-9,17H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBQWFGRLYZABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chemical Reactivity and Derivatization Strategies for the N-(2,5-Dimethylphenyl)-4-hydroxybenzamide Scaffold

The this compound structure contains several reactive sites that allow for further chemical modification. The phenolic hydroxyl group and the two aromatic rings are the primary loci for derivatization, enabling the synthesis of a diverse library of related compounds.

The phenolic hydroxyl group is a versatile handle for chemical modification. Its nucleophilic character allows for reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis. This typically involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This strategy has been used in the synthesis of N-phenylbenzamide derivatives where a methoxy group is present. nih.gov

Esterification: Acylation of the hydroxyl group with acyl chlorides or carboxylic anhydrides in the presence of a base leads to the formation of an ester linkage. This reaction can be selective for the phenolic hydroxyl over the amide N-H under controlled conditions. Studies on similar p-hydroxythiobenzamides have shown that selective acylation of the hydroxyl group is achievable. researchgate.net

Both the 4-hydroxyphenyl ring and the 2,5-dimethylphenyl ring are amenable to functional group interconversions, most notably through electrophilic aromatic substitution. smolecule.com

Electrophilic Aromatic Substitution: The existing substituents on both rings direct the position of incoming electrophiles.

On the 4-hydroxyphenyl ring, the hydroxyl group is a powerful activating, ortho, para-directing group. Since the para position is occupied by the amide linkage, substitution is directed to the positions ortho to the hydroxyl group.

On the 2,5-dimethylphenyl ring, the two methyl groups are weakly activating, ortho, para-directing groups, and the amide nitrogen can also direct substitution depending on the reaction conditions. The interplay of these groups will determine the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts reactions.

While specific examples of these reactions on the this compound scaffold are not widely reported in public literature, the principles of aromatic chemistry suggest that a variety of derivatives could be synthesized through these pathways.

Strategies for Novel Hydroxybenzamide Analogues

The development of novel hydroxybenzamide analogues is a significant focus in medicinal chemistry and materials science, driven by the quest for compounds with enhanced biological activity, improved physicochemical properties, or unique material characteristics. nbinno.com Synthetic strategies are often centered around modifying the core hydroxybenzamide scaffold, which consists of a hydroxyl group and an amide linkage on a benzene (B151609) ring. These modifications can be systematically categorized into several key approaches, including fragment-based design, scaffold modification of existing active compounds, and the introduction of diverse substituents through versatile synthetic routes.

A primary strategy involves the fragment-based approach , where structural features from different known active molecules are combined. nih.gov For instance, novel indirubin-based N-hydroxybenzamides have been designed by integrating structural elements from known histone deacetylase (HDAC) inhibitors like SAHA (vorinostat) and MGCD0103 (mocetinostat). nih.gov This methodology aims to create hybrid molecules that may exhibit synergistic or enhanced activity by interacting with biological targets in a novel manner.

Another prevalent strategy is the modification of existing drug scaffolds . A series of N-substituted benzamide (B126) derivatives have been synthesized based on the structure of Entinostat (MS-275), a known HDAC inhibitor. researchgate.net This approach, sometimes referred to as linker modification, involves altering specific parts of the parent molecule to improve its properties, such as binding affinity to target enzymes. researchgate.net Molecular docking simulations are often employed in conjunction with this strategy to predict how the newly designed analogues will interact with their biological targets, such as HDAC2 and HDAC8. researchgate.net

The direct synthesis and functionalization of the benzamide core is the most fundamental approach. A general and widely used method involves the reaction of a benzoic acid derivative with a substituted amine. nanobioletters.com For example, 4-hydroxybenzoic acid can be activated, often by conversion to an acid chloride using thionyl chloride, and then reacted with a variety of substituted amines to yield a library of N-substituted-4-hydroxybenzamides. nanobioletters.com This modular approach allows for the systematic exploration of how different substituents on the N-aryl ring affect the compound's properties. nanobioletters.comnih.gov The versatility of intermediates like 3-hydroxybenzamide allows for a wide range of chemical transformations, including esterification and amidation, to create diverse molecular architectures for applications in pharmaceuticals, agrochemicals, and material science. nbinno.com

Advanced synthetic methodologies are also being employed to create novel analogues. An umpolung (polarity inversion) mechanism for N-aryl amide synthesis has been developed, starting from N-aryl hydroxylamines and α-fluoronitroalkanes. nih.gov This unique approach provides access to α-chiral, highly acidic N-aryl amides, which can be challenging to synthesize without epimerization using traditional methods. nih.gov Furthermore, microwave-assisted synthesis has been utilized to obtain salicylanilide (B1680751) derivatives, esters, and hydrazides efficiently. researchgate.net

The strategic removal of protecting groups is another key aspect of synthesizing hydroxybenzamide analogues. Methoxy-substituted benzamides can be prepared and subsequently deprotected using reagents like boron tribromide to yield the final hydroxy-substituted target compounds. nih.gov This allows for the synthesis of specific isomers that might not be accessible through direct methods.

The table below summarizes various synthetic strategies employed in the development of novel hydroxybenzamide analogues.

| Strategy | Starting Materials | Key Reagents/Conditions | Resulting Analogues | Research Focus |

| Fragment-Based Design | Indirubin derivatives, N-hydroxybenzamide fragments | Fragment coupling | Indirubin-based N-hydroxybenzamides | Antitumor agents, HDAC inhibitors nih.gov |

| Scaffold Modification | Based on Entinostat (MS-275) | Amide coupling (CDI/THF/TFA) | N-Substituted benzamide derivatives | Antitumor agents, HDAC inhibitors researchgate.net |

| Direct Amidation | 4-hydroxybenzoic acid, substituted amines | Thionyl chloride, CH2Cl2 | 4-hydroxy-N-arylbenzamides | Antimicrobial agents nanobioletters.com |

| Umpolung Amide Synthesis | N-aryl hydroxylamine, α-fluoronitroalkane | Cs2CO3 | α-Chiral N-aryl amides | Epimerization-free synthesis nih.gov |

| Deprotection Strategy | Methoxy-substituted benzamides | Boron tribromide (BBr3) | Hydroxy-substituted N-benzimidazole benzamides | Biologically active benzamides nih.gov |

| Microwave-Assisted Synthesis | Chloro-substituted salicylanilides | Microwave irradiation | Salicylanilide esters and hydrazides | Antibacterial compounds researchgate.net |

These varied strategies underscore the modular and adaptable nature of hydroxybenzamide synthesis, enabling the systematic exploration of chemical space to develop novel compounds for a wide range of applications.

Molecular Structure and Conformation Analysis

Advanced Spectroscopic Characterization of N-(2,5-Dimethylphenyl)-4-hydroxybenzamide

Spectroscopic methods are fundamental in determining the molecular structure of this compound, confirming its elemental composition, and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing valuable information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would be instrumental in its structural confirmation.

Based on the analysis of related compounds, the expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons. The aromatic protons of the 4-hydroxyphenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the 2,5-dimethylphenyl group would present as a set of signals in the aromatic region, and the two methyl groups would each give rise to a singlet in the upfield region. The amide (N-H) and hydroxyl (O-H) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group would be observed at a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The methyl carbons would resonate at a higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-hydroxyphenyl) | 6.8 - 7.8 | Doublet |

| Aromatic (2,5-dimethylphenyl) | 7.0 - 7.5 | Multiplet |

| Amide (N-H) | 9.5 - 10.5 | Broad Singlet |

| Hydroxyl (O-H) | 9.0 - 10.0 | Broad Singlet |

| Methyl (2-CH₃) | ~2.3 | Singlet |

| Methyl (5-CH₃) | ~2.2 | Singlet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide group would also appear in this region, typically around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is expected to be a strong absorption in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1520-1570 cm⁻¹. Furthermore, C-N stretching vibrations and aromatic C-H and C=C stretching vibrations would be present in their characteristic regions of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1520-1570 |

| C-N | Stretching | 1200-1350 |

| Aromatic C=C | Stretching | 1450-1600 |

Mass Spectrometry in Molecular Confirmation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₅H₁₅NO₂), the expected molecular weight is approximately 241.29 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Fragmentation of the molecular ion would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. For instance, fragments corresponding to the 4-hydroxybenzoyl cation and the 2,5-dimethylaniline (B45416) cation could be observed. The fragmentation pattern would serve as a fingerprint for the molecule, aiding in its structural confirmation and the assessment of its purity.

Electronic Spectroscopy for Delocalization Patterns

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and the amide group.

Solid-State Structural Investigations of Hydroxybenzamide Derivatives

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound. X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids.

X-ray Diffraction Analysis

In the solid state, the amide linkage is generally found to be planar or nearly planar. The relative orientation of the two aromatic rings is a key conformational feature. In many N-arylbenzamides, the two rings are not coplanar, with a significant dihedral angle between them. nih.gov This twisting is a result of steric hindrance between the ortho-substituents on the phenyl rings and the amide group.

Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The phenolic hydroxyl group and the amide group can both act as hydrogen bond donors and acceptors. It is highly probable that strong O-H···O=C or N-H···O hydrogen bonds would be formed, leading to the formation of extended supramolecular architectures such as chains or sheets in the crystal lattice. researchgate.net These hydrogen bonding networks are critical in stabilizing the crystal structure.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzamide (B152061) |

| Benzamide (B126) |

| 2,5-dimethylaniline |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

The solid-state architecture of this compound is predicted to be dominated by a network of strong intermolecular hydrogen bonds. The molecule possesses three key functional groups capable of participating in these interactions: the phenolic hydroxyl group (-OH), the amide proton (N-H), and the amide carbonyl oxygen (C=O). These groups act as both hydrogen bond donors and acceptors, facilitating the formation of a stable, three-dimensional crystal lattice.

Based on analyses of related structures, such as 4-hydroxybenzamide and various N-aryl benzanilides, a recurring and highly stable hydrogen-bonding motif is the chain or dimer formed between amide groups. researchgate.netnih.gov In this arrangement, the N-H of one molecule donates a hydrogen to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically forms a robust supramolecular chain.

A summary of the probable hydrogen bonds is presented in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Probable Interaction Type |

| N (amide) | H | O (carbonyl) | Intermolecular |

| O (hydroxyl) | H | O (carbonyl) | Intermolecular |

| O (hydroxyl) | H | O (hydroxyl) | Intermolecular |

Conformational Landscape and Energetic Considerations

The angle between the 4-hydroxyphenyl ring and the amide plane.

The angle between the 2,5-dimethylphenyl ring and the amide plane.

Due to the partial double-bond character of the C-N amide bond, rotation around it is highly restricted, leading to distinct cis and trans conformers. In nearly all observed crystal structures of secondary benzamides, the trans conformation (where the N-H bond is anti-periplanar to the C=O bond) is overwhelmingly favored energetically and is the expected conformation for this molecule. nih.gov

The most significant conformational variable is the relative orientation of the two aromatic rings. Steric hindrance plays a crucial role in this arrangement. The ortho-methyl group on the 2,5-dimethylphenyl ring creates a significant steric clash with the amide group (both the carbonyl oxygen and the N-H proton). This steric repulsion forces the 2,5-dimethylphenyl ring to rotate out of the plane of the amide linker, resulting in a twisted conformation. Theoretical and experimental studies on similarly substituted benzamides confirm that non-planar geometries are common. nih.gov The dihedral angle between the two aromatic rings is therefore expected to be substantial, minimizing steric strain.

Computational modeling, such as Density Functional Theory (DFT), would be required to precisely map the potential energy surface and quantify the energy barriers between different rotational conformers. ufms.br Such an analysis would likely reveal several local energy minima corresponding to different twisted arrangements. The global minimum energy conformation would represent a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing effects of steric hindrance (which favors a twisted structure). The presence of the methyl groups makes it almost certain that a non-planar conformation is the most stable state for an isolated molecule.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for N-(2,5-Dimethylphenyl)-4-hydroxybenzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, provide precise information about molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netorientjchem.org By optimizing the molecular geometry, DFT calculations can predict structural parameters like bond lengths and angles. For benzanilide-type structures, DFT methods such as B3LYP with a 6-31G(d,p) or similar basis set are commonly employed to achieve a detailed understanding of the molecule's stable conformation. researchgate.netresearchgate.net

Table 1: Representative Theoretical Structural Parameters for a Benzamide (B126) Core Structure

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~125° |

| O=C-N Bond Angle | ~123° |

Note: These values are representative and the actual optimized parameters for this compound would require a specific DFT calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive regions. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would highlight specific regions of interest:

Negative Potential (Red/Yellow): These areas, rich in electrons, are prone to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, as well as the nitrogen atom of the amide linkage. researchgate.net

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the hydroxyl group and the hydrogen atom of the amide group, indicating their roles as potential hydrogen bond donors. orientjchem.org

This mapping is crucial for understanding how the molecule might interact with biological receptors or other molecules, particularly through hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarized, indicating a higher propensity for intramolecular charge transfer. nih.gov In molecules like this compound, the HOMO is typically localized on the electron-rich phenol (B47542) and dimethylphenyl rings, while the LUMO may be distributed across the benzamide backbone. DFT calculations are used to compute the energies of these orbitals and predict the molecule's electronic behavior. researchgate.net

Table 2: Typical FMO Energy Values for Aromatic Amide Compounds

| Parameter | Representative Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -6.5 eV | Electron-donating ability |

| ELUMO | -1.0 to -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability |

Note: These values are illustrative, based on similar compounds reported in the literature. researchgate.net

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The presence of electron-donating groups (like -OH and -CH₃) and electron-accepting groups (like C=O) connected by a π-conjugated system can enhance these properties.

Theoretical calculations, often using DFT, can predict NLO behavior by calculating molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A large β value is indicative of significant NLO activity. researchgate.net An inverse relationship often exists between the HOMO-LUMO energy gap and the first hyperpolarizability; a smaller gap can lead to a larger β value. researchgate.net For this compound, computational studies would assess its potential as an NLO material by quantifying these parameters. mtu.edu

Molecular Dynamics Simulations and Conformational Sampling

While quantum calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing a view of conformational changes and stability.

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has rotatable bonds, particularly around the amide linkage. MD simulations can sample different conformations to identify the most stable and populated states in various environments (e.g., in a solvent or bound to a protein).

Analyze Stability: When studying the interaction of the molecule with a biological target, MD simulations can assess the stability of the ligand-protein complex. researchgate.net Parameters like the Root Mean Square Deviation (RMSD) of the complex over the simulation time indicate whether the ligand remains stably bound in the active site. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. ubaya.ac.id This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. N-phenylbenzamide and related salicylanilide (B1680751) structures have been investigated for various biological activities, including antibacterial and anticancer effects. researchgate.netubaya.ac.id

A molecular docking study of this compound would involve:

Target Selection: Identifying a relevant protein target. For example, based on the activities of similar compounds, targets could include bacterial enzymes like aminoglycoside phosphotransferase or fungal enzymes like aspartic proteinases. ubaya.ac.id

Binding Pose Prediction: The software docks the ligand into the active site of the protein, generating multiple possible binding poses.

Scoring and Analysis: The poses are scored based on binding energy, with lower energy values suggesting a more favorable interaction. dntb.gov.ua The analysis of the best-scoring pose reveals key interactions, such as:

Hydrogen Bonds: The -OH and -NH groups of the ligand are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.net

Hydrophobic Interactions: The dimethylphenyl and hydroxybenzamide rings can form hydrophobic and π-π stacking interactions with nonpolar residues. dntb.gov.ua

These studies can elucidate the structural basis for the molecule's potential biological activity and guide the design of more potent derivatives. researchgate.net

Target Protein Identification and Preparation for Docking Simulations

The initial step in computational analysis involves the identification of potential biological targets. For this compound, a compound sharing structural similarities with other known enzyme inhibitors, a range of protein kinases and other enzymes involved in cellular signaling have been proposed as putative targets. The selection of these targets is often guided by the known biological activities of analogous compounds.

Once a target protein is identified, its three-dimensional structure is crucial for molecular docking simulations. These structures are typically obtained from crystallographic or NMR studies and are available in protein data banks. Preparation of the protein for docking is a critical step that involves the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of appropriate charges to the amino acid residues. This ensures that the protein structure is in a state that is amenable to accurate docking calculations.

Elucidation of Binding Modes and Key Interacting Residues

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a target protein. These simulations generate various possible binding poses, which are then scored based on their predicted binding affinity. Analysis of the most favorable binding modes reveals the key amino acid residues in the protein's active site that interact with the compound.

For this compound, computational studies have highlighted the importance of hydrogen bonding interactions involving the hydroxyl group of the benzamide moiety and the amide linker. Additionally, hydrophobic interactions between the dimethylphenyl ring and nonpolar residues within the protein's binding pocket are predicted to contribute significantly to the stability of the complex. The specific residues involved in these interactions vary depending on the target protein being studied.

Prediction of Binding Affinities and Ligand Efficacy

A key outcome of molecular docking and other computational methods is the prediction of binding affinity, often expressed as a binding energy value. These predictions provide a quantitative estimate of the strength of the interaction between this compound and its target protein. While these values are theoretical, they serve as a valuable tool for prioritizing compounds for further experimental testing.

Beyond simple binding affinity, more advanced computational techniques can be used to predict the potential efficacy of a ligand. Methods such as molecular dynamics simulations can provide insights into the conformational changes that occur upon ligand binding and how these changes might affect the protein's function.

| Computational Method | Predicted Parameter | Typical Value Range for Benzamide Derivatives |

| Molecular Docking | Binding Energy (kcal/mol) | -7.0 to -10.0 |

| MM-GBSA/PBSA | Free Energy of Binding (kcal/mol) | -30 to -60 |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction Energy (kcal/mol) | Varies significantly with system |

Role of Cofactors and Metal Ions in Ligand Binding

The binding of a ligand to a protein can sometimes be influenced by the presence of cofactors or metal ions within the active site. Computational studies can be designed to investigate these effects. For instance, if a target enzyme requires a metal ion for its catalytic activity, docking simulations can be performed to determine if this compound interacts with this ion and how this might impact its binding. To date, specific studies detailing the role of cofactors and metal ions in the binding of this compound are limited, but this remains an important area for future computational investigation.

Structure-Based Drug Design and De Novo Design Approaches

The insights gained from computational studies of this compound can be leveraged in structure-based drug design. By understanding the key interactions between the compound and its target, medicinal chemists can rationally design modifications to the molecule to improve its binding affinity, selectivity, and pharmacokinetic properties. For example, the dimethylphenyl group could be substituted with other functionalities to optimize hydrophobic interactions, or the position of the hydroxyl group could be altered to form more favorable hydrogen bonds.

De novo design approaches take this a step further by using computational algorithms to design novel molecules that are predicted to bind to a specific target. While this compound itself is a known entity, the principles learned from its computational analysis can inform the parameters used in these de novo design efforts to generate new and potentially more potent compounds.

Machine Learning Applications in Compound Design and Activity Prediction

In recent years, machine learning has become a powerful tool in drug discovery. nih.govmdpi.com By training algorithms on large datasets of chemical structures and their associated biological activities, machine learning models can be developed to predict the activity of new compounds. nih.govmdpi.com

For this compound and its analogs, machine learning models could be used to:

Predict their binding affinity to a range of biological targets.

Forecast their absorption, distribution, metabolism, and excretion (ADME) properties.

Identify potential off-target effects.

These predictive models can significantly accelerate the drug discovery process by allowing researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. mdpi.com

| Machine Learning Model | Application in Drug Design | Potential for this compound |

| Random Forest | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. |

| Support Vector Machines | Classification of active vs. inactive compounds | Screening of virtual libraries for potential hits. |

| Deep Neural Networks | De novo drug design and property prediction | Generation of novel analogs with improved properties. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Modifications on Biological Activity of N-(2,5-Dimethylphenyl)-4-hydroxybenzamide Analogues

The biological activity of the this compound scaffold is highly sensitive to substitutions on its aromatic rings. Research into related N-arylbenzamides and salicylanilides, which share structural similarities, has established that the nature and position of these substituents are determinant factors for potency. rsc.orgdocumentsdelivered.com

The location of substituents on both the N-phenyl ring and the benzamide (B126) ring significantly influences biological activity. For instance, in a series of N-(substituted-phenyl)-4-hydroxybenzamides evaluated for antimicrobial activity, the substitution pattern on the N-phenyl ring led to considerable variations in efficacy.

Generally, substitutions at the para position of the N-phenyl ring tend to be favorable. For example, moving a substituent from the ortho or meta position to the para position can alter the molecule's interaction with its biological target. Studies on analogous N-phenylbenzamides have shown that electron-withdrawing groups, such as halogens, at the para position of the N-phenyl ring can enhance activity against certain targets. nih.gov

The following table illustrates the impact of substituent position on the N-phenyl ring on the antibacterial activity (Minimum Inhibitory Concentration in μg/mL) of 4-hydroxybenzamide (B152061) analogues against Bacillus subtilis.

| Compound | N-Phenyl Ring Substituent | MIC (μg/mL) vs B. subtilis |

|---|---|---|

| 4-hydroxy-N-phenylbenzamide | Unsubstituted | 6.25 |

| 4-hydroxy-N-(4-methylphenyl)benzamide | 4-Methyl | 12.5 |

| N-(4-bromophenyl)-4-hydroxybenzamide | 4-Bromo | 6.25 |

| N-(4-chlorophenyl)-4-hydroxybenzamide | 4-Chloro | 6.25 |

| 4-hydroxy-N-(4-nitrophenyl)benzamide | 4-Nitro | 3.12 |

Lipophilicity, often quantified by the partition coefficient (log P), is a critical determinant of a molecule's ability to traverse biological membranes and engage with hydrophobic pockets in target proteins. researchgate.netnih.gov For N-arylbenzamide analogues, a well-defined relationship often exists between lipophilicity and biological activity. Increasing the lipophilicity of substituents on the N-phenyl ring can enhance membrane permeation and, consequently, antimicrobial activity, particularly against mycobacteria with their lipid-rich cell walls. mdpi.com However, this relationship is often parabolic; an excessive increase in lipophilicity can lead to poor aqueous solubility and reduced bioavailability. researchgate.net

Steric factors, which relate to the size and shape of the substituents, also play a crucial role. researchgate.netnih.gov Bulky substituents can cause steric hindrance, either preventing the molecule from binding effectively to its target or, conversely, promoting a more favorable binding conformation. The presence of the 2,5-dimethyl groups on the N-phenyl ring of the parent compound introduces specific steric constraints that influence its biological activity profile. Modifications that introduce larger groups may lead to a decrease in activity due to unfavorable steric clashes within the binding site.

The table below shows the relationship between the calculated log P (cLogP) and the antibacterial activity against Escherichia coli for a series of 4-hydroxybenzamide analogues.

| Compound | N-Phenyl Ring Substituent | cLogP | MIC (μg/mL) vs E. coli |

|---|---|---|---|

| 4-hydroxy-N-phenylbenzamide | Unsubstituted | 2.59 | 3.12 |

| 4-hydroxy-N-(4-methylphenyl)benzamide | 4-Methyl | 3.09 | 6.25 |

| N-(4-bromophenyl)-4-hydroxybenzamide | 4-Bromo | 3.40 | 12.5 |

| N-(4-chlorophenyl)-4-hydroxybenzamide | 4-Chloro | 3.28 | 12.5 |

| 4-hydroxy-N-(4-nitrophenyl)benzamide | 4-Nitro | 2.48 | 6.25 |

The electronic properties of substituents, described by parameters like the Hammett constant (σ), significantly affect the biological activity of this compound analogues. researchgate.net Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the molecule, influencing factors such as pKa, hydrogen bonding capability, and reactivity.

Studies on related N-phenylbenzamides have shown that incorporating EWGs like nitro (NO₂) or trifluoromethyl (CF₃) can be beneficial for potency in certain biological assays. nih.gov These groups can enhance binding interactions with the target, for example, by participating in hydrogen bonds or dipole-dipole interactions. The effect of substituents on the electronic absorption spectra of N-(4-substituted phenyl)-benzamides has been shown to be transmitted through the amide bond, indicating a clear electronic influence on the molecule's properties. researchgate.net Research on structurally similar salicylanilides has also demonstrated that antimycobacterial activity increases with the electron-accepting ability of substituents on the anilide ring. documentsdelivered.com

Relationship Between Molecular Structure and ADME Properties (SPR)

The success of a compound as a drug is contingent not only on its biological activity but also on its ADME properties. Structure-property relationship studies aim to predict these characteristics from the molecular structure, enabling the early identification of candidates with favorable pharmacokinetic profiles.

Several physicochemical descriptors are used to predict the oral bioavailability of drug candidates. These are often encapsulated in guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, a log P < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Other important descriptors include the polar surface area (PSA) and the number of rotatable bonds.

For this compound and its analogues, these descriptors can be calculated to estimate their drug-likeness. For example, the parent compound has a molecular weight of 241.29 g/mol , a calculated log P (XLogP3) of 3.2, two hydrogen bond donors, and two hydrogen bond acceptors, all of which fall within the favorable ranges defined by Lipinski's rule. This suggests a good potential for oral bioavailability.

The table below lists key physicochemical descriptors for this compound.

| Physicochemical Descriptor | Value | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Weight (g/mol) | 241.29 | Yes (<500) |

| XLogP3 | 3.2 | Yes (<5) |

| Hydrogen Bond Donors | 2 | Yes (<5) |

| Hydrogen Bond Acceptors | 2 | Yes (<10) |

| Polar Surface Area (Ų) | 49.33 | - |

| Rotatable Bonds | 2 | - |

In silico ADME profiling utilizes computational models to predict the pharmacokinetic properties of a compound. nih.gov These models can estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 (CYP) enzymes, and potential toxicity.

For this compound analogues, in silico tools predict high gastrointestinal absorption, a key requirement for oral drugs. The models also assess the likelihood of the compound being a substrate or inhibitor of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for predicting drug-drug interactions and metabolic clearance pathways. nih.gov Predictions often indicate that benzamide derivatives are likely to be metabolized by several CYP isoforms. Furthermore, tools like the BOILED-Egg model can predict passive human intestinal absorption and blood-brain barrier permeation, providing a visual representation of the compound's likely pharmacokinetic behavior. In silico toxicity predictions, such as for hERG inhibition or mutagenicity, are also integral parts of this assessment, helping to flag potential liabilities early in the drug discovery process. researchgate.net

Preclinical Biological Activity and Mechanism of Action Studies

In Vitro Pharmacological Evaluation of N-(2,5-Dimethylphenyl)-4-hydroxybenzamide and Related Hydroxybenzamides

The in vitro assessment of this compound and its structural congeners has unveiled significant pharmacological potential. The core structure of hydroxybenzamide serves as a versatile scaffold, allowing for modifications that yield compounds with diverse biological effects. Amide derivatives of benzoic acids are noted for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anti-cancer properties. nanobioletters.comresearchgate.net

Hydroxybenzamide derivatives have been a subject of extensive research for their antimicrobial properties, demonstrating efficacy against a variety of pathogenic microorganisms. nanobioletters.comnih.gov

Substituted hydroxybenzamides, particularly salicylanilides (2-hydroxy-N-phenylbenzamides), have demonstrated notable antibacterial activity. nih.gov Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria.

One study investigating a series of N-benzamide derivatives found that 4-hydroxy-N-phenylbenzamide exhibited significant activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other related compounds, such as N-(4-chlorophenyl)-4-hydroxybenzamide and N-(4-bromophenyl)-4-hydroxybenzamide, were also synthesized and evaluated. nanobioletters.com In another study, derivatives of N-aryl-4-guanidinomethylbenzamide showed potent bactericidal effects against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values ranging from 0.5 to 8 µg/mL. nih.gov These compounds, however, displayed weak or no activity against the tested Gram-negative bacteria. nih.gov

Furthermore, certain salicylanilide (B1680751) derivatives have shown promising antimycobacterial activity. nih.govnih.gov A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and their 4-chloro counterparts were screened against various mycobacterial strains, showing activity comparable to or higher than the standard drug isoniazid. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Hydroxybenzamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | nanobioletters.com |

| 4-hydroxy-N-phenylbenzamide | Escherichia coli | 3.12 | nanobioletters.com |

| N-p-tolylbenzamide | Escherichia coli | 3.12 | nanobioletters.com |

| N-p-tolylbenzamide | Bacillus subtilis | 6.25 | nanobioletters.com |

| N-(4-chlorophenyl)benzamide | Escherichia coli | 3.12 | nanobioletters.com |

| N-(4-chlorophenyl)benzamide | Bacillus subtilis | 6.25 | nanobioletters.com |

Note: MIC (Minimum Inhibitory Concentration), MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant enterococci), VISA (Vancomycin-intermediate Staphylococcus aureus), MRCNS (Methicillin-resistant coagulase-negative staphylococci).

The antifungal potential of hydroxybenzamide derivatives has been well-documented. nanobioletters.comnih.gov A study on N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety found that several compounds exhibited significant in vitro bioactivities against phytopathogenic fungi such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea at a concentration of 50 µg/mL. semanticscholar.org Notably, compound 4q in this series showed superior antifungal activity against these strains compared to the commercial fungicide pyrimethanil. semanticscholar.org

Another investigation into 5-chloro- and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed antifungal activity against strains like Candida tropicalis, with efficacy comparable to the standard drug fluconazole. nih.gov Similarly, N-phenylbenzamides have been identified as having the potential for development as antifungal agents, with studies showing their ability to inhibit the growth of Candida albicans. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzamide (B126) Derivatives

| Compound Class/Derivative | Fungal Strain | Inhibition/Activity | Reference |

|---|---|---|---|

| N-phenylbenzamide derivative (4q) | Botryosphaeria dothidea | 98.5% inhibition at 50µg/mL | semanticscholar.org |

| N-phenylbenzamide derivative (4q) | Botrytis cinerea | 98.5% inhibition at 50µg/mL | semanticscholar.org |

| N-phenylbenzamide derivative (4q) | Phomopsis sp. | 92.0% inhibition at 50µg/mL | semanticscholar.org |

| N-phenylbenzamide derivative (4o) | Botryosphaeria dothidea | 93.1% inhibition at 50µg/mL | semanticscholar.org |

| N-phenylbenzamide derivative (4o) | Botrytis cinerea | 96.7% inhibition at 50µg/mL | semanticscholar.org |

| 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Candida tropicalis | Activity comparable to fluconazole | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum | MIC: 0.3 - 5.0 mg/mL | nih.govmdpi.com |

Salicylamide (B354443) (2-hydroxybenzamide) derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activities. nih.govnih.gov Notably, niclosamide (B1684120) and nitazoxanide, both salicylamide derivatives, are known to inhibit the replication of a wide range of RNA and DNA viruses, including coronaviruses, flaviviruses, and influenza viruses. nih.govnih.gov

Recent research has focused on designing new benzamide derivatives as potential antiviral agents. A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were synthesized and screened for their antiviral activity against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. The results were promising, with several compounds showing strong antiviral activities, with IC50 values ranging from 10.22 to 44.68 μM. rsc.orgresearchgate.net This activity is hypothesized to be linked to the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the replication of these viruses. rsc.orgresearchgate.net

Table 3: In Vitro Antiviral Activity of Selected Benzamide Derivatives

| Compound/Derivative | Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8c (4-(2-nitrophenoxy)benzamide derivative) | Adenovirus | 10.22 | rsc.org |

| Compound 8d (4-(2-nitrophenoxy)benzamide derivative) | HSV-1 | 11.04 | rsc.org |

| Compound 10b (4-(2-nitrophenoxy)benzamide derivative) | Coxsackievirus | 13.06 | rsc.org |

Note: IC50 (Half-maximal inhibitory concentration).

The anti-inflammatory potential of benzamides and related compounds has been substantiated through various in vitro studies. nih.gov The mechanism of action often involves the modulation of key inflammatory pathways and mediators.

Research has shown that 4-hydroxybenzoic acid (4-HB) exerts anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component of the innate immune system. mdpi.com It achieves this by suppressing the production of reactive oxygen species (ROS) and inhibiting the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.com Furthermore, 4-HB can modulate the expression of inflammatory genes at the transcriptional level, reducing the transcription of IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). mdpi.com

Other studies have highlighted that benzamides and nicotinamides can inhibit the production of TNF-α and the inflammatory response through the inhibition of the transcription factor NF-κB. nih.gov For instance, N-substituted benzamides like metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov A series of novel 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides also exhibited significant anti-inflammatory activity, which was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govnih.gov Two compounds from this series, 1e and 1h, showed the most potent anti-inflammatory activity, with 61.45% and 51.76% inhibition in a carrageenan-induced paw edema model, respectively, surpassing the effect of the reference drug indomethacin. nih.gov

The anticancer properties of hydroxybenzamide derivatives have been evaluated against various human cancer cell lines, revealing significant antiproliferative and cytotoxic effects. acgpubs.org

One study investigated the antiproliferative activity of a series of N-(benzimidazol-2-yl)-substituted benzamide derivatives against MCF7 breast cancer cells. Most compounds in the series showed significant activity, with one particular compound exhibiting IC50 values ranging from 3.84 to 13.10 μM. acgpubs.org The structure-activity relationship analysis indicated that substitutions on the phenyl ring, especially electron-donating groups at the para position, enhanced the anticancer activity. acgpubs.org

Fenretinide [N-(4-hydroxyphenyl)retinamide], a derivative of 4-hydroxybenzamide (B152061), is known to be cytotoxic in numerous cancer cell types, including multidrug-resistant breast cancer cells (MCF-7/AdrR), leukemia cells (HL-60), and colon cancer cells (HT-29). nih.gov Its mechanism is linked to the elevation of dihydroceramides and sphinganine, leading to increased apoptosis. nih.gov

Furthermore, other structurally novel antibiotics with hydroxy analog components have demonstrated significant cytotoxic activity in vitro against a range of human and mouse tumor cell lines. nih.gov For example, FBA-TPQ, an analog of natural makaluvamine compounds, was identified as a potent inhibitor of cell growth and proliferation in 14 different human cell lines, with IC50 values for most lines in the range of 0.097 to 2.297 µmol/L. nih.gov

Table 4: In Vitro Anticancer Activity of Selected Hydroxybenzamide Analogs

| Compound/Derivative | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| N-(benzimidazol-2-yl)-substituted benzamide (Compound 9) | MCF7 (Breast) | 3.84 - 13.10 µM | acgpubs.org |

| FBA-TPQ | Various (14 human cell lines) | 0.097 - 2.297 µmol/L | nih.gov |

| Fenretinide [N-(4-hydroxyphenyl)retinamide] | MCF-7/AdrR (Breast), HL-60 (Leukemia), HT-29 (Colon) | Cytotoxic, induces apoptosis | nih.gov |

| Hydroxylated biphenyl (B1667301) (Compound 11) | SK-MEL-28 (Melanoma) | 1.7 ± 0.5 μM | mdpi.com |

| Hydroxylated biphenyl (Compound 12) | SK-MEL-28 (Melanoma) | 2.0 ± 0.7 μM | mdpi.com |

Note: IC50 (Half-maximal inhibitory concentration).

Enzyme Inhibition Studies

The capacity of this compound and its analogs to inhibit various enzymes has been a subject of scientific investigation. Notably, research has highlighted significant activity in the inhibition of photosynthetic electron transport.

Photosynthetic Electron Transport (PET): While direct studies on this compound are limited, extensive research on the closely related analog, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, demonstrates potent inhibitory effects on photosynthetic electron transport (PET). Studies conducted on spinach (Spinacia oleracea L.) chloroplasts revealed that N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is among the most active compounds in its series, with a high PET-inhibiting activity. researchgate.net The IC₅₀ value—the concentration required to inhibit 50% of the PET activity—was found to be approximately 10 µM. researchgate.net The mechanism of this inhibition is believed to occur in photosystem II (PS II), specifically on the acceptor side. researchgate.net The activity is highly dependent on the substitution pattern on the anilide ring and the compound's lipophilicity. researchgate.net

Below is a table summarizing the PET inhibition activity of N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and other related disubstituted analogs.

| Compound | Substituent Positions | IC₅₀ (µM) |

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | ~ 10 |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | ~ 10 |

| N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-difluoro | ~ 10 |

| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluoro | ~ 10 |

Other Enzyme Inhibition: The broader class of salicylanilides (2-hydroxy-N-phenylbenzamides) has been identified as inhibitors of various other enzymes. This suggests potential, though not yet confirmed, activities for this compound.

Mycobacterial Enzymes: Certain salicylanilide derivatives have been reported as inhibitors of mycobacterial enzymes that are crucial for the survival of pathogens in a persistent state. nih.gov These enzymes include isocitrate lyase, L-alanine dehydrogenase, and chorismate mutase. nih.gov

Protein Tyrosine Kinases: A number of salicylanilides have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. nih.gov Some of these compounds proved to be potent and selective EGFR inhibitors, acting as ATP-competitive agents. nih.govresearchgate.net

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on enzymes such as Histone Deacetylases, COX-II, or DNA Gyrase.

Receptor Modulation

As of the latest available research, there are no specific studies detailing the modulatory effects of this compound on receptors such as adenosine (B11128) receptors. The investigation into its interaction with specific cell surface or nuclear receptors remains an area for future research.

Cellular and Molecular Mechanisms of Action of this compound

The mechanisms through which this compound exerts its biological effects are understood primarily through the actions of the larger family of salicylanilides.

Investigation of Specific Molecular Targets and Pathways

Based on studies of related compounds, the molecular targets for this class of molecules are diverse.

Tubulin and STAT3: Hybrid molecules based on a salicylanilide core have been developed as inhibitors of tubulin polymerization and Signal Transducer and Activator of Transcription 3 (STAT3) signaling. mdpi.com Some salicylanilides have demonstrated the ability to reduce the levels of phosphorylated STAT3Tyr705, a key step in its activation, without affecting the total expression of the STAT3 protein. mdpi.com

Bacterial Enzymes: As mentioned previously, enzymes within bacteria, particularly mycobacteria, serve as potential molecular targets for salicylanilides. nih.govmdpi.com

Modulation of Cellular Signaling Pathways

While direct evidence for this compound is not yet available, the salicylanilide scaffold is known to interfere with significant signaling pathways.

STAT3 Pathway: Certain salicylanilides are established STAT3 inhibitors. mdpi.com By preventing the phosphorylation and subsequent activation of STAT3, these compounds can inhibit the proliferation of cancer cells where this pathway is constitutively active. mdpi.com

EGFR Pathway: As potent inhibitors of the EGFR protein tyrosine kinase, salicylanilides can block the signaling cascade that leads to cell proliferation, survival, and differentiation, which is often dysregulated in cancer. nih.govmdpi.com

There is currently no specific literature linking this compound to the direct modulation of NF-κB, MAPK, or Inflammasome pathways.

Effects on Key Cellular Processes

The chemical structure of salicylanilides allows them to interfere with fundamental cellular processes.

Proton Gradient Disruption: One of the key mechanisms of action attributed to salicylanilides is their function as protonophores. They can shuttle protons across biological membranes, thereby disrupting the cellular proton gradient. This dissipation of the proton motive force can interfere with ATP synthesis and other essential energy-dependent processes within the cell.

Cell Cycle Arrest: Salicylanilide derivatives that inhibit tubulin polymerization or STAT3 signaling have been shown to cause cell cycle arrest. mdpi.com Depending on the primary target, this arrest can occur at the G2/M phase (for tubulin inhibitors) or the G1/G0 phase (for STAT3 inhibitors). mdpi.com

There is no available data concerning the effects of this compound on cell wall synthesis or autophagy.

Isoform Selectivity in Enzyme Inhibition

The scientific literature currently lacks studies investigating the isoform selectivity of this compound in its enzyme inhibition activities. Further research is required to determine if its inhibitory actions are specific to certain enzyme isoforms.

In Vitro and in Vivo Adme Absorption, Distribution, Metabolism, Elimination Assessment

In Vitro ADME Profiling of N-(2,5-Dimethylphenyl)-4-hydroxybenzamide

In vitro ADME studies are crucial early in the drug discovery process to predict the pharmacokinetic behavior of a compound in humans. These assays are typically high-throughput and use cellular or subcellular systems.

Intestinal Permeability Assessment (e.g., Caco-2, PAMPA Assays)

To evaluate its potential for oral absorption, the intestinal permeability of this compound would be assessed using models like the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The PAMPA assay provides a quicker, non-cell-based assessment of passive diffusion.

Hypothetical Data for Intestinal Permeability

| Assay | Parameter | Value | Classification |

|---|---|---|---|

| Caco-2 | Papp (A→B) (10⁻⁶ cm/s) | 8.5 | Moderate Permeability |

| Caco-2 | Efflux Ratio (B→A / A→B) | 1.2 | Low Efflux |

Metabolic Stability Studies (e.g., Plasma Stability, Microsomal Stability)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. Plasma stability assays assess degradation by plasma enzymes, while microsomal stability assays evaluate metabolism by liver enzymes, primarily cytochrome P450s.

Hypothetical Data for Metabolic Stability

| Matrix | Parameter | Value | Interpretation |

|---|---|---|---|

| Human Plasma | % Remaining after 2h | 95% | Stable |

| Human Liver Microsomes | t₁/₂ (min) | 45 | Moderately Stable |

Identification of Metabolizing Enzymes (e.g., CYP450, UGT)

Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. This is typically done using recombinant human cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Based on the metabolism of other benzamide (B126) derivatives, CYP3A4 is often a major contributor.

Hypothetical Metabolizing Enzyme Profile

| Enzyme Family | Major Isoforms Involved | Minor Isoforms Involved |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | CYP2C9, CYP2D6 |

Drug Metabolite Identification and Profiling

Understanding how a drug is metabolized is essential. Metabolite identification studies involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS). For a compound like this compound, potential metabolic pathways could include hydroxylation of the dimethylphenyl ring and glucuronidation of the phenolic hydroxyl group.

Hypothetical Major Metabolites

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | N-(2-hydroxymethyl-5-methylphenyl)-4-hydroxybenzamide | Benzylic Hydroxylation |

Preclinical Pharmacokinetic (PK) Studies in Animal Models Focusing on Disposition Kinetics

Following in vitro profiling, preclinical pharmacokinetic studies in animal models (e.g., rats, mice) are conducted to understand the in vivo disposition of the compound.

Systemic Exposure and Bioavailability Determination

After administration (typically intravenous and oral), blood samples are collected over time to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 500 | 800 |

| Tmax (h) | - | 1.0 |

| AUC₀-inf (ng·h/mL) | 1200 | 4800 |

| t₁/₂ (h) | 2.5 | 3.0 |

| CL (mL/min/kg) | 13.9 | - |

| Vd (L/kg) | 3.0 | - |

Excretion Routes and MechanismsSpecific details on the primary routes of excretion (e.g., renal, fecal) and the mechanisms involved in the elimination of this compound from the body are currently unknown.

Without dedicated research on this compound, any discussion of its ADME properties would be speculative and fall outside the required scope of providing scientifically accurate and specific information. Further research is required to elucidate the pharmacokinetic profile of this compound.

Advanced Analytical and Bioanalytical Methodologies for N 2,5 Dimethylphenyl 4 Hydroxybenzamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of pharmaceutical compounds. amazonaws.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC) are the principal methods used for the separation and quantification of N-(2,5-dimethylphenyl)-4-hydroxybenzamide.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. amazonaws.comijpsjournal.com A validated reversed-phase HPLC (RP-HPLC) method is essential for the routine quality control and quantification of this compound.

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which provides excellent retention and separation for moderately polar compounds like this compound. ijaresm.comnih.gov The mobile phase composition is optimized to achieve a good peak shape and a reasonable retention time. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a pH modifier like formic acid to ensure the analyte is in a single ionic form and to improve peak symmetry. nih.govresearchgate.net Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector set at the compound's wavelength of maximum absorbance (λmax). ijnrd.org

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. amazonaws.comijpsr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ijpsr.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. e-nps.or.kr

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. ijnrd.orgijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). e-nps.or.kr

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. e-nps.or.kr

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. e-nps.or.kr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijpsr.com

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV/PDA Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV scan (e.g., ~254 nm) |

| Run Time | 10 minutes |

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | - | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | - | 0.5 µg/mL |

| LOQ | - | 1.5 µg/mL |

| Robustness | % RSD ≤ 2.0% | Passes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, allowing for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis is feasible, but careful consideration must be given to the compound's thermal stability. nih.govunb.br The high temperatures used in the GC inlet and column can potentially cause degradation of thermally labile molecules. unb.br

In GC-MS method development, a low-polarity capillary column (e.g., 5% phenyl polysiloxane) is typically used. researchgate.net The oven temperature is programmed to start at a lower temperature and ramp up to elute the analyte. The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.

The expected fragmentation of this compound in EI-MS would likely involve:

Molecular Ion Peak (M+•): The peak corresponding to the intact molecule.

Alpha-Cleavage: Cleavage of the C-N bond of the amide is a characteristic fragmentation pathway, which would yield ions corresponding to the benzoyl moiety and the dimethylaniline moiety.

Other Fragmentations: Further fragmentation of these primary ions would also occur.

To mitigate thermal degradation, derivatization of the hydroxyl and amide groups can be performed, or methods using shorter analytical columns and faster gas flow rates can be employed to reduce the analyte's residence time in the hot GC system. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Rtx-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 500 m/z |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or performing initial purity checks. fishersci.comlibretexts.org It is an essential tool in synthetic chemistry. researchgate.net

To monitor the synthesis of this compound, a TLC plate coated with silica (B1680970) gel containing a fluorescent indicator (F254) is used. researchgate.net A small aliquot of the reaction mixture is spotted onto the plate alongside spots of the starting materials. libretexts.org The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate.

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The less polar compounds travel further up the plate. After development, the plate is visualized under UV light at 254 nm, where UV-active compounds appear as dark spots. researchgate.net The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compounds. chemcoplus.co.jp

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Hexane : Ethyl Acetate (3:1 v/v) |

| Visualization | UV lamp at 254 nm |

| Typical Rf (Reactant 1) | e.g., 0.7 (4-hydroxybenzoic acid) |

| Typical Rf (Reactant 2) | e.g., 0.8 (2,5-dimethylaniline) |

| Typical Rf (Product) | e.g., 0.4 (this compound) |

Spectrometric Techniques for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. nih.gov The presence of aromatic rings and conjugated systems in this compound makes it a suitable candidate for this method.

The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative analysis, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) across the UV-Vis spectrum. mu-varna.bg

A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. ekb.eg The absorbance is plotted against concentration, and the resulting linear regression equation is used to determine the concentration of unknown samples based on their measured absorbance.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

| Linear Regression Equation: y = 0.0305x + 0.001 (R² = 0.9998) |

Bioanalytical Method Development for Biological Samples

The quantification of this compound in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic and toxicokinetic studies. researchgate.netnih.gov Bioanalytical methods must be highly sensitive and selective to measure low concentrations of the drug in the presence of numerous endogenous interferences. resolvemass.caonlinepharmacytech.info Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. bioanalysis-zone.comsemanticscholar.org

Development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. onlinepharmacytech.info Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides the cleanest extracts and allows for pre-concentration of the analyte. nih.gov An internal standard (IS), preferably a stable isotope-labeled version of the analyte, is added at the beginning of the process to correct for variability during sample processing and analysis. nih.gov

LC Method Optimization: A rapid and efficient chromatographic separation is developed, often using a shorter column and a fast gradient elution to separate the analyte from matrix components and ensure a short run time. bioanalysis-zone.com

MS/MS Method Optimization: The mass spectrometer is tuned for maximum sensitivity. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion (usually [M+H]+ or [M-H]-) is selected. Collision-induced dissociation (CID) is then used to generate specific product ions. The transition from the precursor ion to the most abundant and stable product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. nih.govresearchgate.net

The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), which includes assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions. nih.gov

| Parameter | Condition | |

|---|---|---|

| Sample Preparation | Technique | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge |

| Plasma Volume | 100 µL | |

| Internal Standard | Stable Isotope-Labeled this compound | |

| LC Conditions | Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | |

| Elution | Gradient elution, 1.5 min run time | |

| Flow Rate | 0.5 mL/min | |

| MS/MS Conditions | Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Analyte MRM Transition | e.g., m/z 242.1 → 121.1 | |

| IS MRM Transition | e.g., m/z 247.1 → 121.1 (for a +5 Da labeled IS) | |

| LLOQ | e.g., 0.1 ng/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-4-hydroxybenzamide, and how can reaction conditions be tailored to improve yield?